Chemical structure and properties of (3-Methoxypropyl)boronic acid
Chemical structure and properties of (3-Methoxypropyl)boronic acid
Executive Summary
(3-Methoxypropyl)boronic acid (and its boronate ester surrogates) represents a critical alkyl-boron building block in modern medicinal chemistry. Unlike its aryl counterparts, this
Chemical Identity & Physical Properties[1]
The 3-methoxypropyl group is often introduced to modulate lipophilicity (
| Property | Data |
| IUPAC Name | (3-Methoxypropyl)boronic acid |
| Common Derivatives | Pinacol ester (Bpin), MIDA boronate, Trifluoroborate salt |
| Molecular Formula | |
| Molecular Weight | 117.94 g/mol (Acid) / 200.08 g/mol (Pinacol Ester) |
| CAS Number | 121195-32-6 (Acid); 100500-98-3 (Pinacol Ester) |
| Physical State | Waxy white solid or viscous oil (hygroscopic) |
| Solubility | Soluble in MeOH, DCM, THF; sparingly soluble in water (acid form) |
| Stability | Prone to protodeboronation and oxidation in air; best stored as Bpin ester under inert gas at 4°C. |
Structural Insight
The terminal methoxy group acts as a weak Lewis base. In the solid state, intermolecular hydrogen bonding (interactions between
Synthetic Accessibility
While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust method involves the hydroboration of allyl methyl ether.
Method A: Hydroboration (Preferred)
This route avoids the use of pyrophoric lithium reagents and offers high atom economy.
-
Precursor: Allyl methyl ether (CAS 627-42-9).
-
Reagent: Pinacolborane (HBpin) or Catecholborane (followed by hydrolysis).
-
Catalyst: Rhodium or Iridium catalysts (e.g.,
) are often used to ensure exclusive anti-Markovnikov regioselectivity, although uncatalyzed hydroboration with 9-BBN is also effective.
Method B: Grignard Reagent
-
Precursor: 1-Bromo-3-methoxypropane.
-
Formation: Formation of the Grignard reagent (
). -
Trapping: Reaction with Trimethyl borate (
) at -78°C followed by acidic hydrolysis.
Reactivity Profile & Mechanistic Insights[4][5]
The Alkyl-Boron Challenge
Coupling (3-Methoxypropyl)boronic acid via the Suzuki-Miyaura reaction is significantly more difficult than coupling aryl boronic acids due to two competing failure modes in the catalytic cycle:
-
Slow Transmetalation: The
bond is less polarized and sterically more demanding than , leading to sluggish transfer of the alkyl group to the Palladium center. -
-Hydride Elimination: Once the alkyl group is on the Palladium (forming
), the complex is prone to rapid -hydride elimination, generating an alkene (allyl methyl ether) and reducing the product yield.
Mechanistic Solution
To bypass these issues, the protocol must utilize electron-rich, bulky phosphine ligands (e.g.,
Applications in Drug Discovery
The 3-methoxypropyl moiety acts as a non-ionizable polar appendage .
-
Solubility: It disrupts crystal packing and interacts with water, improving thermodynamic solubility.
-
Metabolic Stability: Unlike a simple propyl chain, the terminal ether blocks
-oxidation (metabolic hydroxylation at the terminal carbon), although O-demethylation remains a potential clearance pathway. -
Case Use: Used in the optimization of Renin inhibitors and Kinase inhibitors to access solvent-exposed pockets where a hydrogen-bond acceptor is beneficial.
Experimental Protocol: Suzuki Coupling
Objective: Coupling (3-Methoxypropyl)boronic acid pinacol ester with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
(3-Methoxypropyl)boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Catalyst:
(5 mol%) + Tricyclohexylphosphine ( ) (10 mol%) OR (for simpler cases). -
Base:
(3.0 equiv) or . -
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the Aryl Bromide, Boronic Ester,
, and . Seal and purge with Argon for 5 minutes. -
Catalyst Addition: Add
and degassed solvent (Toluene/Water). Note: Adding the catalyst last under positive argon pressure prevents premature oxidation of the phosphine. -
Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring. The biphasic nature requires high agitation rates to ensure phase transfer.
-
Work-up: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over
. -
Purification: Flash column chromatography. Tip: The product will likely be more polar than the starting aryl bromide due to the ether tail.
Self-Validating Check:
-
TLC/LCMS: Monitor the disappearance of the Aryl Bromide. If the bromide remains but the boronate is consumed, protodeboronation has occurred (check for the formation of methyl propyl ether side products). If
-hydride elimination occurs, you will observe the reduced aryl product (Ar-H).
Handling & Safety
-
Storage: Store the pinacol ester at 2-8°C. The free acid should be stored under nitrogen to prevent dehydration to the boroxine.
-
Toxicity: Generally low toxicity, but boronic acids can be mild irritants.
-
Chemical Incompatibility: Avoid strong oxidizing agents (e.g.,
, Bleach) which will rapidly convert the bond to a bond (oxidation).
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link
